3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid
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Overview
Description
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine . This intermediate can then undergo further reactions, such as alkylation, to introduce the carboxylic acid group. Common reagents used in these reactions include potassium carbonate (K₂CO₃) and phase transfer catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[4,5-B]pyridine core.
Substitution: Halogenated derivatives can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, potassium carbonate, and phase transfer catalysts . Reaction conditions often involve room temperature reactions in solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activity.
Imidazo[1,5-A]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Imidazo[1,2-A]pyridine: Commonly used in drug development due to its structural similarity to purines.
Uniqueness
3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C13H9N3O2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-phenylimidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-6-11-12(14-7-9)16(8-15-11)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
InChI Key |
FBKXIZTUYSOUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC(=C3)C(=O)O |
Origin of Product |
United States |
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